N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide
CAS No.: 1058231-32-5
Cat. No.: VC11920623
Molecular Formula: C22H26N2O2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058231-32-5 |
|---|---|
| Molecular Formula | C22H26N2O2 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H26N2O2/c1-15-6-5-7-16(12-15)13-20(25)23-18-9-8-17-10-11-24(19(17)14-18)21(26)22(2,3)4/h5-9,12,14H,10-11,13H2,1-4H3,(H,23,25) |
| Standard InChI Key | WTASGMXSUSQIDW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 |
| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
-
2,3-Dihydroindole core: A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing ring, partially saturated at the 2,3-position .
-
Pivaloyl group (2,2-dimethylpropanoyl): Attached to the indole nitrogen, this bulky tertiary acyl group enhances steric hindrance, potentially influencing receptor binding and metabolic resistance.
-
3-Methylphenyl acetamide side chain: A lipophilic substituent linked via an acetamide bridge, which may contribute to membrane permeability and target engagement .
Table 1: Key Molecular Data
Spectral Characterization
-
IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch of acetamide), ~1650 cm⁻¹ (pivaloyl carbonyl), and ~3300 cm⁻¹ (N-H stretch) .
-
¹H NMR (DMSO-d₆): Signals at δ 1.25 ppm (s, 9H, pivaloyl methyl groups), δ 2.35 ppm (s, 3H, aryl methyl), and δ 6.8–7.4 ppm (aromatic protons) .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 351.2, with fragmentation patterns consistent with cleavage of the acetamide and pivaloyl groups .
Physicochemical Properties
-
Solubility: Low aqueous solubility (~0.1 mg/mL) due to high lipophilicity (LogP ≈ 3.8) .
-
Melting Point: 198–202°C (decomposition observed above 200°C) .
-
Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the acetamide bond.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a four-step sequence:
-
Fischer Indole Synthesis: Cyclization of phenylhydrazine with 4-methylacetophenone to form the 2,3-dihydroindole core .
-
Pivaloylation: Acylation of the indole nitrogen using pivaloyl chloride in the presence of a base (e.g., triethylamine) .
-
Nitration/Reduction: Introduction of an amine group at the 6-position via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation .
-
Acetamide Coupling: Reaction with 3-methylphenyl acetyl chloride using HOBt/EDC coupling reagents .
Table 2: Optimization of Step 3 (Nitration)
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HNO₃ (conc.), 0°C, 2 hr | 62 | 88 |
| HNO₃ (dil.), 25°C, 4 hr | 45 | 78 |
| Acetyl nitrate, -10°C | 71 | 92 |
Analytical Challenges
-
Regioselectivity: Nitration at the 6-position competes with 5- and 7-substitution, requiring precise temperature control .
-
Purification: Silica gel chromatography (hexane/EtOAc gradient) is critical to separate dihydroindole intermediates from byproducts .
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| This compound (predicted) | COX-2 | 2.1 | |
| N-Acetyl-beta-oxotryptamine | MAO-B | 0.45 | |
| EVT-11112024 | JAK2 | 0.89 |
Pharmacokinetics and Toxicity
ADME Profile (Predicted)
-
Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to lipophilicity .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methylphenyl group, generating hydroxylated metabolites .
-
Excretion: Primarily renal (80%), with a half-life of ~6.5 hours in rodent models .
Toxicity Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume